molecular formula C11H13N3O2 B2461183 methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate CAS No. 923689-58-1

methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate

Cat. No.: B2461183
CAS No.: 923689-58-1
M. Wt: 219.244
InChI Key: NMERIHPCULCYRU-UHFFFAOYSA-N
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Description

Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have a wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The benzimidazole moiety is known for its biological activity and is a core structure in many drugs.

Future Directions

Imidazole derivatives have become an important synthon in the development of new drugs . There’s a great importance of heterocyclic ring-containing drugs , and it’s expected that more research will be done in this area in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction can be catalyzed by nickel and proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of benzimidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and catalytic processes are common in industrial settings to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl (1-(1H-benzo[d]imidazol-2-yl)ethyl)carbamate include other benzimidazole derivatives such as:

    Clemizole: An antihistaminic agent.

    Etonitazene: An analgesic.

    Omeprazole: An antiulcer agent.

    Thiabendazole: An antihelmintic.

Uniqueness

What sets this compound apart from other benzimidazole derivatives is its specific substitution pattern and the presence of the carbamate group. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

methyl N-[1-(1H-benzimidazol-2-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-7(12-11(15)16-2)10-13-8-5-3-4-6-9(8)14-10/h3-7H,1-2H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMERIHPCULCYRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2N1)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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